
2-(2,6-Dichlorophenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a dichlorophenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under thermal solvent-free conditions using a catalyst such as diethyl ammonium hydrogen phosphate . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,6-Dichlorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions include various substituted imidazoles, aldehydes, carboxylic acids, and reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Phenylimidazole: Lacks the dichlorophenyl group, leading to different chemical properties and applications.
2-(4-Chlorophenyl)imidazole: Contains a single chlorine atom, resulting in altered reactivity and biological activity.
2-(2,6-Dichlorophenyl)imidazole: Similar structure but without the methanol group, affecting its solubility and reactivity
Uniqueness: 2-(2,6-Dichlorophenyl)imidazole-5-methanol is unique due to the presence of both the dichlorophenyl and methanol groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H8Cl2N2O |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
[2-(2,6-dichlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
Clave InChI |
SGSUGGFKWSNOJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=NC=C(N2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


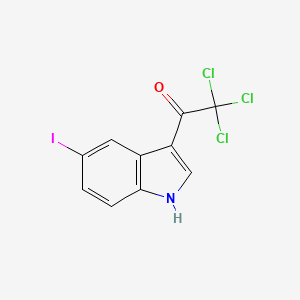
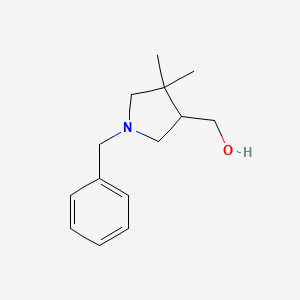
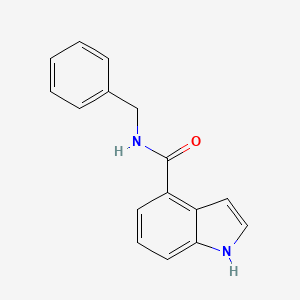
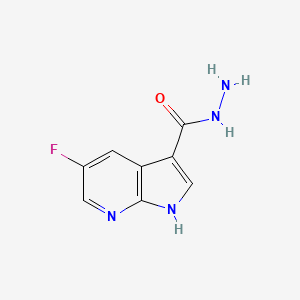
![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)

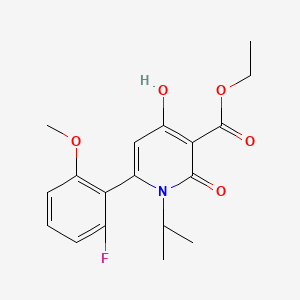
![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
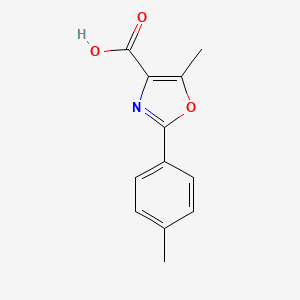
![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)

![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
